molecular formula C13H21BO4 B12511403 5-(2-Hydroxy-2-propyl)furan-2-boronic Acid Pinacol Ester

5-(2-Hydroxy-2-propyl)furan-2-boronic Acid Pinacol Ester

Cat. No.: B12511403
M. Wt: 252.12 g/mol
InChI Key: OWBINMZMDSNGQT-UHFFFAOYSA-N
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Description

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)propan-2-ol is a chemical compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes this compound valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)propan-2-ol typically involves the reaction of 5-bromo-2-furanboronic acid with pinacol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. This may involve the use of continuous flow reactors and automated purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)propan-2-ol exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base, leading to the formation of biaryl compounds. This reaction is widely used in the synthesis of pharmaceuticals and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)propan-2-ol is unique due to the presence of the furan ring, which imparts different electronic properties and reactivity compared to similar compounds. This makes it particularly useful in specific synthetic applications where the furan ring is desired .

Properties

Molecular Formula

C13H21BO4

Molecular Weight

252.12 g/mol

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]propan-2-ol

InChI

InChI=1S/C13H21BO4/c1-11(2,15)9-7-8-10(16-9)14-17-12(3,4)13(5,6)18-14/h7-8,15H,1-6H3

InChI Key

OWBINMZMDSNGQT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(C)(C)O

Origin of Product

United States

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